6-Chlorobenzo[b]thiophen-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
165107-99-3 |
|---|---|
Molecular Formula |
C8H6ClNS |
Molecular Weight |
183.66 g/mol |
IUPAC Name |
6-chloro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6ClNS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H,10H2 |
InChI Key |
OKFSCOZMTIYGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=C2N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 6 Chlorobenzo B Thiophen 3 Amine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 6-chlorobenzo[b]thiophen-3-amine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.
In ¹H NMR spectra of this compound derivatives, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. The chemical shifts are influenced by the nature and position of substituents on the benzothiophene (B83047) core. For instance, in acylhydrazone derivatives of 6-chlorobenzo[b]thiophene, the proton at position 7 of the benzothiophene ring is often observed as a distinct singlet or a doublet with a small coupling constant. mdpi.com The protons of the amino group (or its derivatives) exhibit chemical shifts that can vary significantly depending on the solvent and concentration, often appearing as a broad singlet. For example, in methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, the NH₂ protons appear as a broad singlet, while the aromatic protons show characteristic splitting patterns. rsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of the carbon atoms in the molecule. The carbon atoms of the benzo[b]thiophene skeleton typically resonate between δ 120 and 145 ppm. The carbon atom attached to the chlorine (C-6) and the carbon atoms of the thiophene (B33073) ring (C-2 and C-3) show distinct chemical shifts that are sensitive to substitution. For instance, in 6-chlorobenzo[b]thiophene-2-carboxylic acid, the carbon atoms of the benzene (B151609) ring and the thiophene ring can be clearly distinguished. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Derivatives of this compound
| Compound/Derivative | Nucleus | Chemical Shift (δ ppm) | Multiplicity/Coupling Constant (J Hz) |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid mdpi.com | ¹H | 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H) | bs, d, s, d, dd |
| ¹³C | 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60 | - | |
| tert-Butyl-2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate mdpi.com | ¹H | 8.73 (s, 1H), 7.75 (s, 1H), 7.71 (s, 1H), 7.67 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.9 Hz, 1H), 6.72 (s, 1H), 1.51 (s, 9H) | s, s, s, d, dd, s, s |
| ¹³C | 162.42, 156.46, 142.96, 139.20, 138.93, 132.97, 127.41, 126.55, 125.83, 123.03, 80.78, 28.39 | - | |
| Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate rsc.org | ¹H | See original source for spectrum | - |
| ¹³C | See original source for spectrum | - |
Vibrational Spectroscopy (FT-IR) and Electronic Absorption (UV-Vis) Studies
Vibrational and electronic spectroscopy provide valuable insights into the functional groups and conjugated systems present in this compound derivatives.
FT-IR Spectroscopy: The FT-IR spectra of these compounds are characterized by several distinct absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. primescholars.com The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. scielo.org.za The C=C stretching vibrations of the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is usually found at lower wavenumbers. The C-Cl stretching vibration can be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. In N-acylated derivatives, a strong carbonyl (C=O) absorption band will be present around 1650-1750 cm⁻¹. tsijournals.com
UV-Vis Spectroscopy: The electronic absorption spectra of this compound derivatives are dominated by π-π* transitions within the benzothiophene chromophore. These compounds typically exhibit absorption maxima in the UV region, often with multiple bands corresponding to different electronic transitions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent polarity. The presence of the amino group and the chlorine atom can cause a bathochromic (red) shift of the absorption maxima compared to the parent benzo[b]thiophene. For instance, Schiff base derivatives of benzothiophene show complex UV-Vis spectra with bands corresponding to both the benzothiophene moiety and the imine group. rsc.org
Table 2: Key FT-IR and UV-Vis Spectral Data for Thiophene and Benzothiophene Derivatives
| Spectroscopic Technique | Functional Group/Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |
| FT-IR | N-H stretch (amine) | 3300-3500 | primescholars.com |
| Aromatic C-H stretch | 3000-3100 | scielo.org.za | |
| C=C stretch (aromatic) | 1450-1600 | scielo.org.za | |
| C=O stretch (amide/ester) | 1650-1750 | tsijournals.com | |
| C-Cl stretch | 600-800 | nii.ac.jp | |
| UV-Vis | π-π* transitions | 250-400 | rsc.orgmdpi.com |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with an M+2 peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
Electron impact (EI) mass spectrometry of benzo[b]thiophene derivatives often leads to extensive fragmentation. Common fragmentation pathways include the loss of the chlorine atom, the amino group, or side chains attached to the core structure. nih.gov The fragmentation of the benzothiophene ring itself can also occur, leading to characteristic fragment ions. For example, in dianilides of benzo[b]thiophene, a dominant fragmentation is the cleavage of the C-N bond of the anilido group. nih.gov The fragmentation patterns provide valuable clues for the identification of unknown derivatives and for confirming the structure of newly synthesized compounds.
Table 3: Common Mass Spectral Fragments for Chloro- and Benzo[b]thiophene-Containing Compounds
| Fragmentation Process | Lost Fragment | Resulting Ion | Significance |
| Isotopic Pattern | - | M⁺ and M+2 | Confirms the presence of one chlorine atom. libretexts.org |
| α-Cleavage | Halogen radical (Cl•) | [M-Cl]⁺ | Common for halogenated compounds. miamioh.edu |
| Cleavage of N-substituent | R• from NHR | [M-R]⁺ | Depends on the nature of the substituent on the amine. |
| Ring Fragmentation | Various small molecules | Smaller charged fragments | Provides information about the core structure. nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for this compound derivatives in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Crystal structures of benzo[b]thiophene derivatives consistently show that the bicyclic ring system is essentially planar. nih.govuky.edu The planarity of the core structure is a key feature that influences the electronic properties and crystal packing of these molecules. The substitution pattern can, however, lead to different crystal packing arrangements and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Table 4: General Crystallographic Features of Benzo[b]thiophene Derivatives
| Structural Parameter | Typical Values/Observations | Reference |
| Benzothiophene Ring System | Essentially planar | nih.govuky.edu |
| Intermolecular Interactions | Hydrogen bonding (if H-bond donors/acceptors are present), π-π stacking | uky.edu |
| Conformation of Substituents | Dependent on the specific derivative and crystal packing forces | nih.gov |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of this compound derivatives. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of a molecule, providing insights into its electronic structure and its ability to participate in electron transfer reactions.
Cyclic voltammograms of related compounds, such as aminophenols, show that the oxidation process can be complex and may involve the formation of radical cations or other reactive intermediates. researchgate.net Similarly, the electrochemical behavior of thiophene and its derivatives has been extensively studied, often in the context of electropolymerization to form conducting polymers. researchgate.net The redox potentials obtained from CV are crucial for applications in areas such as organic electronics, sensors, and catalysis.
Table 5: Expected Electrochemical Behavior of this compound Derivatives
| Electrochemical Process | Influencing Factors | Expected Outcome |
| Oxidation | Electron-donating amino group, electron-withdrawing chloro group, solvent, electrode material. | Reversible or irreversible oxidation wave at a specific potential. |
| Reduction | Electron-withdrawing groups, conjugated system. | Potential for a reduction wave, depending on the overall electronic structure. |
Structure Activity Relationship Sar Studies of 6 Chlorobenzo B Thiophen 3 Amine Derivatives
Systematic Modification and Derivatization of the Benzothiophene (B83047) Scaffold for Activity Modulation
The benzothiophene core is a versatile scaffold found in numerous biologically active compounds and approved drugs such as the selective estrogen receptor modulator (SERM) Raloxifene (B1678788) and the antifungal agent Sertaconazole. ias.ac.inrsc.org Its structural versatility allows for extensive modifications to modulate biological activity. ijpsjournal.com The core itself, a fusion of a benzene (B151609) ring with a thiophene (B33073) ring, provides a rigid framework that can be systematically altered to explore and optimize interactions with biological targets. rsc.orgijpsjournal.com
Researchers have explored various strategies to modify the benzothiophene scaffold. These include:
Substitution on the Benzene and Thiophene Rings: The addition of various functional groups to the benzothiophene nucleus has a profound impact on its electronic properties and, consequently, its biological activity. mdpi.com SAR studies reveal that substituting the phenyl ring with heteroaromatic or polycyclic rings can enhance activity. rsc.org For instance, the introduction of methyl or methoxy (B1213986) groups can influence potency. rsc.org
Oxidation of the Sulfur Atom: A key strategy for modulating the electronic structure of the benzothiophene core is the oxidation of the thienyl sulfur atom. mdpi.com This transformation converts the electron-donating thiophene into an electron-accepting sulfonyl group, which can significantly alter the molecule's redox properties and its potential for inducing cytoprotective enzymes. mdpi.comnih.gov This modification has been shown to influence fluorescence and redox properties, making these derivatives candidates for use in light-emitting diodes. mdpi.com
Introduction of Acyl and Other Groups at Position 3: 3-Acylbenzo[b]thiophenes have garnered significant attention due to their presence in various bioactive compounds. nih.gov The introduction of different substituents at the C-3 position has been a common strategy. For example, chalcone (B49325) hybrids of benzothiophene have been synthesized and evaluated as cholinesterase inhibitors, demonstrating that modifications at this position are crucial for activity. nih.gov
These systematic modifications allow for the fine-tuning of the molecule's properties to achieve desired biological outcomes, from anticancer to enzyme-inhibitory activities. rsc.org
Influence of the 3-Amino Group on Biological Potency and Selectivity
The position of the amino group on the benzo[b]thiophene scaffold is a critical determinant of biological activity. Studies comparing 2-amino and 3-amino derivatives have consistently highlighted the importance of the substitution pattern for potency and selectivity. nih.gov
For instance, in the development of antimitotic agents that inhibit tubulin polymerization, two series of compounds based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene skeleton and its 3-amino positional isomer were synthesized and evaluated. nih.gov While many derivatives of the 3-amino series were created, the most promising compound emerged from the 2-amino series, indicating that the specific placement of the amino and benzoyl groups is crucial for potent interaction with the colchicine (B1669291) binding site on tubulin. nih.gov
Conversely, other studies have demonstrated the superiority of the 3-amino substitution. When comparing 2-(4-aminophenyl)benzothiophene with its 3-acyl substituted counterpart, 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene, the introduction of the substituent at position 3 significantly enhanced the inhibitory activity against butyrylcholinesterase (BChE). nih.gov This highlights that the 3-position is a key site for modification to improve potency and selectivity for certain targets. The presence of an amino group, along with the thiophene moiety, is integral to the SAR investigation for antioxidant action. rsc.org
The following table summarizes the inhibitory activity of selected benzothiophene-chalcone hybrids, illustrating the impact of substitution at the 3-position.
| Compound | Substitution | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 5f | 3-(4-(dimethylamino)benzoyl) | 62.10 | >100 |
| 5h | 3-(4-aminobenzoyl) | 75.36 | 24.35 |
| Galantamine | Reference Drug | 1.42 | 28.08 |
| Data sourced from a study on benzothiophene-chalcones as cholinesterase inhibitors. nih.gov |
Role of Halogenation (e.g., 6-Chloro Substitution) in Modulating Biological Activity
Halogenation is a common and effective strategy in medicinal chemistry to modulate a drug's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. The introduction of a chloro group at the 6-position of the benzo[b]thiophene ring is an example of this strategy.
The electronic effect of substituents on the benzene ring of the benzothiophene scaffold significantly influences reactivity and biological activity. mdpi.com Electron-withdrawing groups, such as a chloro group, can impact the molecule's interaction with its biological target. rsc.org For example, in a series of quinazolinone analogs substituted with benzothiophene, the presence of an electron-withdrawing chloro group at the para position of a phenyl ring did not negatively affect the potency of oxadiazole compounds. rsc.org
Pharmacophore Elucidation and Design Principles for Targeted Biological Activity
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For benzo[b]thiophene derivatives, several key features constitute the pharmacophore for various targets.
Based on numerous SAR studies, the essential components often include:
The Benzothiophene Scaffold: This rigid, bicyclic system serves as the foundational structure, correctly orienting the other functional groups for optimal interaction with the target protein. nih.govnih.gov
The Amino Group: The position of the amino group (C2 or C3) is critical. nih.gov It often acts as a key hydrogen bond donor or acceptor, anchoring the molecule in the binding site of the receptor or enzyme. rsc.org
Substituents on the Scaffold: The nature and position of other substituents are vital for fine-tuning activity. For example, in the case of antimitotic agents, a 3-(3,4,5-trimethoxybenzoyl) group was identified as a crucial element for binding to the colchicine site of tubulin. nih.gov For SERMs like Raloxifene and Arzoxifene, specific substitutions are required for their "oxidatively labile" nature, which may contribute to their chemopreventive effects through the activation of antioxidant response elements. nih.gov
The design principles for targeted activity involve the strategic combination of these pharmacophoric features. For instance, in developing inhibitors of tubulin polymerization, the goal was to combine the benzo[b]thiophene core with substituents that mimic the binding mode of colchicine. nih.gov Similarly, for SERMs, the design focused on modulating the redox activity of the benzothiophene scaffold to enhance the induction of protective phase II enzymes. nih.gov The correlation between the SERM structure, its antioxidant activity, and the induction of enzymes like NQO1 suggests that oxidative bioactivation can be modulated to improve chemopreventive activity. nih.gov
Mechanistic Biological Investigations of 6 Chlorobenzo B Thiophen 3 Amine Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of 6-chlorobenzo[b]thiophen-3-amine have been the subject of numerous studies to understand their enzyme inhibition profiles. These investigations are critical for elucidating their mechanism of action at a molecular level and for the rational design of more potent and selective therapeutic agents.
Kinase Target Modulation (e.g., PIM-kinases, LIMK, MAPK-2, BDK, tyrosine kinases)
Kinases are a class of enzymes that catalyze the transfer of phosphate (B84403) groups to specific substrates, playing a pivotal role in cellular signaling pathways. ed.ac.uk Dysregulation of kinase activity is implicated in various diseases, including cancer, making them important drug targets. ed.ac.uk
One notable derivative, a 6-aminobenzo[b]thiophene 1,1-dioxide compound known as K2071, which is derived from the reduction of Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide), has demonstrated inhibitory activity against the Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net While STAT3 is a transcription factor, its activity is heavily reliant on phosphorylation by tyrosine kinases. K2071 was found to inhibit the interleukin-6-stimulated activity of STAT3, which is mediated by the phosphorylation of tyrosine 705. researchgate.net This compound also exhibited antimitotic properties, suggesting a broader impact on cell cycle regulation that may involve other kinases. researchgate.net
Furthermore, research into 2- and 3-aminobenzo[b]thiophene derivatives has revealed their potential as antimitotic agents through the inhibition of tubulin polymerization. nih.gov The most potent compound from this series, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, binds to the colchicine (B1669291) site of tubulin and inhibits cancer cell growth at subnanomolar concentrations. nih.gov While not a direct kinase inhibition, the disruption of microtubule dynamics can affect kinase-dependent signaling pathways involved in mitosis.
Currently, there is a lack of specific studies in the available literature detailing the direct inhibitory effects of this compound derivatives on PIM-kinases, LIMK, MAPK-2, or BDK.
Cholinesterase Inhibition (AChE, BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease.
A series of benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated for their cholinesterase inhibitory activity. mdpi.comnih.gov While these are not direct derivatives of this compound, the studies provide insight into the potential of the broader benzothiophene (B83047) scaffold. In one such study, compounds were tested against both AChE and BChE. mdpi.com The benzothiophene-chalcone hybrids generally showed better inhibition than their benzothiophene precursors. mdpi.com Notably, a derivative with an amino substituent on the benzoyl ring displayed good inhibitory activity against BChE. mdpi.com
Below is a table summarizing the cholinesterase inhibition data for selected benzo[b]thiophene-chalcone derivatives.
| Compound ID | Substituent (R) | AChE % Inhibition (at 10µM) | BChE % Inhibition (at 10µM) |
| 5a | 4-OCH₃ | 16.7 | 19.3 |
| 5b | 4-CH₃ | 15.2 | 18.1 |
| 5c | H | 12.9 | 15.4 |
| 5d | 4-F | 19.3 | 21.7 |
| 5e | 4-Cl | 23.5 | 25.8 |
| 5f | 4-Br | 28.9 | 30.1 |
| 5g | 4-NO₂ | 18.1 | 20.4 |
| 5h | 4-NH₂ | 20.4 | 45.2 |
| 5i | 4-OH | 17.6 | 35.6 |
| Data derived from a study on benzo[b]thiophene-chalcone hybrids and may not be direct derivatives of this compound. |
The data suggests that substitutions on the chalcone (B49325) moiety significantly influence the inhibitory activity against both AChE and BChE.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases like Parkinson's and depression. nih.gov
While direct studies on this compound derivatives as MAO inhibitors are not prevalent in the reviewed literature, research on structurally related benzo[b]thiophen-3-ol derivatives has shown promising results. These compounds have been investigated as potential human monoamine oxidase (hMAO) inhibitors. The general findings indicate that many of these derivatives exhibit high selectivity for the MAO-B isoform. Molecular modeling studies suggest that the benzothiophene nucleus provides a suitable scaffold for binding within the active site of MAO enzymes.
Further research is required to specifically determine the MAO inhibitory potential of this compound and its derivatives and to understand the structure-activity relationships conferred by the 6-chloro substitution.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.
Although the benzo[b]thiophene scaffold is of interest in medicinal chemistry, specific studies detailing the inhibition of PTP1B by this compound derivatives are not extensively reported in the current literature. However, the search for non-peptidic, cell-permeable PTP1B inhibitors is an active area of research. For instance, uncharged thioxothiazolidinone derivatives have been identified as competitive inhibitors of PTP1B, demonstrating the feasibility of developing small molecule inhibitors for this enzyme. nih.gov These findings encourage the exploration of various heterocyclic scaffolds, including that of this compound, for potential PTP1B inhibitory activity.
Pin1 Inhibition
Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in cell cycle regulation and is implicated in various cancers and Alzheimer's disease. It specifically recognizes and isomerizes pSer/Thr-Pro motifs in proteins.
To date, there are no specific reports in the scientific literature on the investigation of this compound derivatives as inhibitors of Pin1. The development of Pin1 inhibitors is a challenging area, and current research is focused on peptide-based and small molecule inhibitors that can mimic the transition state of the proline isomerization.
RNA-Dependent RNA Polymerase (RdRp) Inhibition
RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of RNA viruses, such as flaviviruses (including Dengue, West Nile, and Zika viruses) and coronaviruses. nih.govnih.govscienceopen.com As such, RdRp is a prime target for the development of broad-spectrum antiviral drugs. tcichemicals.com
Recent research has identified benzothiophene derivatives as potent inhibitors of flavivirus RdRp. nih.govnih.gov In a study aimed at identifying shared drugs for different flaviviruses, three benzothiophene derivatives were found to have significant inhibitory activity against the RdRp of Dengue, West Nile, and Zika viruses. nih.gov Molecular docking studies suggest that these compounds bind to a conserved "Triple-D" motif within the active site of the enzyme. nih.gov The benzothiophene core appears to be critical for this interaction, and it was noted that substitutions at the 6-position of the benzothiophene ring could influence the differential activity against various viral RdRps. nih.gov
This finding strongly suggests that the this compound scaffold is a highly promising starting point for the design of novel RdRp inhibitors.
Receptor Modulation and Ligand Binding Mechanisms
The interaction of this compound derivatives with specific receptors is a key aspect of their therapeutic potential. Research has primarily focused on their roles as modulators of estrogen receptors and antagonists of neuropeptide Y Y1 receptors.
The benzo[b]thiophene core is a well-established pharmacophore for selective estrogen receptor modulators (SERMs). nih.gov Derivatives of this scaffold, including those with a chloro-substitution, have been investigated for their ability to interact with estrogen receptors, particularly the alpha subtype (ERα), which is crucial in the context of breast cancer.
Designed 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives have been identified as promising ERα inhibitors. mdpi.com In silico docking studies revealed that these compounds could have higher binding scores than tamoxifen (B1202), a widely used SERM. mdpi.com Their proposed mechanism involves fitting into the binding pocket in a way that prevents the repositioning of helix-12, a conformational change required for receptor activation. mdpi.com
In one study, newly synthesized chlorobenzothiophene derivatives bearing thiazolidin-4-one or azetidin-2-one (B1220530) moieties were evaluated for their anti-breast cancer activity against MCF-7 cell lines. Two compounds, (3a) and (3d), demonstrated significant activity with IC50 values of 10.32 µM and 11.35 µM, respectively, compared to tamoxifen's IC50 of 18.02 µM, indicating their potential as potent ERα inhibitors. nih.gov The structure of the benzo[b]thiophene nucleus is a key component in a number of drug molecules, including the SERM raloxifene (B1678788). mdpi.com The replacement of the carbonyl group in raloxifene with an oxygen atom led to a derivative with a tenfold increase in estrogen antagonist potency in an MCF-7 cell proliferation assay. uwa.edu.auopnme.com While extensive research has focused on ERα, specific mechanistic studies detailing the agonism or antagonism of this compound derivatives on the estrogen-related receptor gamma (ERRγ) are not extensively detailed in the reviewed literature.
The neuropeptide Y (NPY) system, particularly the Y1 receptor, is a significant neural signaling pathway involved in regulating bone homeostasis, food intake, and blood pressure. nih.govnih.govresearchgate.net Pharmacological blockade of the Y1 receptor is being explored as a potential anabolic treatment for improving bone mass. nih.govnih.gov
Studies have shown that oral administration of the selective Y1 receptor antagonist BIBO3304 in mice leads to a dose-dependent increase in bone mass. nih.govnih.gov This effect is associated with enhanced bone anabolic activity of osteoblasts. nih.gov The antagonism of the NPY Y1 receptor has also been shown to preserve the viability of bone marrow stromal cells in models of osteonecrosis of the femoral head. While various small-molecule compounds have been identified as NPY Y1 antagonists, the research literature does not prominently feature this compound derivatives for this specific activity. nih.govresearchgate.net The development of NPY Y1 antagonists has focused on other chemical scaffolds, such as the (R)-argininamide derivative BIBO3304. nih.gov
Cellular Pathway Modulation in Research Models
Beyond direct receptor binding, derivatives of this compound have been shown to modulate critical cellular pathways, including those involved in cell division and immune response.
The disruption of microtubule dynamics is a validated strategy in cancer therapy. Several benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. Specifically, 2- and 3-aminobenzo[b]thiophene derivatives have been synthesized and evaluated as antimitotic agents that bind to the colchicine site on tubulin.
One study explored a series of tetrahydrobenzo[b]thiophene derivatives as tubulin polymerization destabilizers. The benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, identified as BU17, was the most potent compound, showing broad-spectrum antitumor activity. Mechanistic investigations revealed that BU17 induces a dose-dependent G2/M cell cycle arrest and apoptosis, confirmed by enhanced levels of caspases 3 and 9. This compound was found to directly inhibit tubulin polymerization.
The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor immune response. Certain benzo[b]thiophene compounds have been identified as STING agonists. Patent filings describe novel benzo[b]thiophene compounds and their use as STING agonists, highlighting their potential in immunotherapy for conditions such as cancer.
In Vitro Biological Activity in Research Models (e.g., antimicrobial, anticancer, anti-inflammatory activity relevant to mechanism/target studies)
Derivatives of this compound have demonstrated a broad spectrum of in vitro biological activities, underscoring their potential as scaffolds for developing new therapeutic agents. mdpi.com The inherent biological activities of the thiophene (B33073) ring are diverse, ranging from antimicrobial to anticancer and anti-inflammatory effects. nih.gov
The introduction of a halogen at the 3-position of the benzo[b]thiophene ring has been a strategy for developing antimicrobial agents. mdpi.com Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans. mdpi.com Time-kill curve analysis for the 3-chloro derivative against Staphylococcus aureus showed rapid bactericidal activity at its MIC. mdpi.com
Furthermore, a series of benzo[b]thiophene acylhydrazones were synthesized and screened for activity against multidrug-resistant Staphylococcus aureus. uwa.edu.au Notably, the derivative (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a promising MIC of 4 µg/mL against three S. aureus strains, including methicillin-resistant and daptomycin-resistant clinical isolates. uwa.edu.au
The anticancer activity of these derivatives is often linked to the mechanisms discussed previously, such as ERα antagonism and tubulin polymerization inhibition. nih.gov The tables below summarize key in vitro findings for various benzo[b]thiophene derivatives.
Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Source |
|---|---|---|---|---|
| Chlorobenzothiophene derivative (3a) | MCF-7 | Anti-breast cancer | 10.32 | nih.gov |
| Chlorobenzothiophene derivative (3d) | MCF-7 | Anti-breast cancer | 11.35 | nih.gov |
Table 2: In Vitro Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | Organism | Activity | MIC (µg/mL) | Source |
|---|---|---|---|---|
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus, B. cereus, E. faecalis, C. albicans | Antibacterial, Antifungal | 16 | mdpi.com |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | S. aureus, B. cereus, E. faecalis, C. albicans | Antibacterial, Antifungal | 16 | mdpi.com |
Future Directions and Emerging Research Avenues for 6 Chlorobenzo B Thiophen 3 Amine Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
Future synthetic efforts for 6-Chlorobenzo[b]thiophen-3-amine and its derivatives are expected to prioritize regioselectivity and environmental sustainability. Traditional methods for synthesizing substituted benzothiophenes often rely on multi-step procedures and harsh reaction conditions. tandfonline.com Emerging research, however, points towards more efficient and greener alternatives.
One promising avenue is the application of C-H functionalization , a powerful technique that allows for the direct modification of carbon-hydrogen bonds. nih.govnih.govresearchgate.net This approach could enable the regioselective introduction of various functional groups onto the benzothiophene (B83047) core of this compound, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. researchgate.net For instance, palladium-catalyzed C-H arylation has been shown to be highly selective for the C3 position of benzothiophenes. nih.govsemanticscholar.org
Furthermore, photoredox catalysis is emerging as a mild and sustainable method for constructing benzothiophene rings and introducing substituents. acs.orgnih.govbeilstein-journals.orgorganic-chemistry.orgacs.org Visible-light-mediated reactions, often employing organic dyes as photocatalysts, can proceed at ambient temperature and avoid the use of toxic heavy metals. acs.orgorganic-chemistry.org The application of these methods to the synthesis of this compound derivatives could lead to more energy-efficient and environmentally friendly processes.
The development of metal-free synthetic strategies also represents a significant step towards sustainability. nih.govmanchester.ac.uk Reactions such as the interrupted Pummerer reaction have been utilized for the regioselective C3-functionalization of benzothiophenes without the need for transition metal catalysts. researchgate.net Exploring such metal-free approaches for the modification of this compound would be a valuable contribution to green chemistry.
A summary of potential modern synthetic approaches is presented in the table below.
| Synthetic Strategy | Potential Advantages for this compound | Key Features |
| C-H Functionalization | Direct and regioselective introduction of functional groups, reduced number of synthetic steps. nih.govresearchgate.net | Palladium-catalyzed arylation, directing group-free methods. nih.govresearchgate.netresearchgate.net |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, avoidance of heavy metals. acs.orgorganic-chemistry.org | Organic dye photocatalysts (e.g., Eosin (B541160) Y), radical-based mechanisms. acs.orgbeilstein-journals.org |
| Metal-Free Synthesis | Avoidance of metal contamination in final products, environmentally benign. nih.govmanchester.ac.uk | Interrupted Pummerer reactions, twofold C-H functionalization. nih.govresearchgate.net |
Integration of Advanced Computational Methods for Predictive Modeling
The integration of computational chemistry is set to revolutionize the design and discovery of novel this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the relationship between molecular structure and biological activity, thereby guiding the synthesis of more potent and selective compounds. humanjournals.comresearchgate.netnih.gov
QSAR studies can be employed to build predictive models that correlate the physicochemical properties of this compound analogs with their biological effects. researchgate.net This can help in identifying key structural features that are crucial for activity and in prioritizing the synthesis of the most promising candidates.
Molecular docking simulations can be used to predict the binding modes of this compound derivatives within the active sites of biological targets. ijpsjournal.comhumanjournals.com This information is invaluable for understanding the mechanism of action and for designing new molecules with improved binding affinities. For example, docking studies have been used to design benzothiophene derivatives as potential anti-diabetic agents. humanjournals.com
The combination of these computational approaches can significantly streamline the drug discovery process, reducing the time and cost associated with the synthesis and screening of large numbers of compounds. nih.gov
Exploration of New Biological Targets and Mechanisms of Action
The benzothiophene scaffold is present in a number of clinically approved drugs and has been associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. tandfonline.comijpsjournal.comresearchgate.net This suggests that this compound and its derivatives are likely to interact with a variety of biological targets.
Future research should focus on identifying and validating novel molecular targets for this class of compounds. High-throughput screening of this compound-based libraries against diverse panels of enzymes and receptors could uncover new therapeutic opportunities. For instance, aminobenzothiophenes have shown promise as inhibitors of various kinases, which are important targets in cancer and inflammatory diseases. rsc.orgrsc.org
Elucidating the mechanism of action of active compounds is another critical area of research. This involves a combination of biochemical, cellular, and in vivo studies to understand how these molecules exert their biological effects. A deeper understanding of the mechanism of action is essential for the development of safe and effective drugs.
| Potential Therapeutic Area | Example Biological Targets |
| Oncology | Kinases (e.g., LIMK, PIM, MAPK-2), Tubulin rsc.orgrsc.org |
| Infectious Diseases | Bacterial and fungal enzymes nih.govresearchgate.net |
| Inflammatory Diseases | 5-Lipoxygenase, Mitogen-activated protein kinases (MAPKs) rsc.org |
| Neurodegenerative Diseases | Amyloid-β aggregation, Cholinesterases researchgate.netresearchgate.net |
Design and Synthesis of Multi-Target Directed Ligands
The complexity of many diseases, such as Alzheimer's and cancer, has led to the development of multi-target directed ligands (MTDLs) . researchgate.netnih.govunimi.it These are single molecules designed to interact with multiple biological targets simultaneously, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
The this compound scaffold is an excellent starting point for the design of MTDLs. By strategically combining it with other pharmacophores, it is possible to create hybrid molecules with a desired polypharmacological profile. For example, benzothiophene-based MTDLs have been designed to target both cholinesterases and serotonin (B10506) receptors for the treatment of Alzheimer's disease. researchgate.net
The design of such molecules often involves a combination of computational modeling and synthetic chemistry. nih.gov The future in this area will likely see the development of more sophisticated MTDLs based on the this compound core, with tailored activity profiles for specific diseases.
Applications in Chemical Biology and Probes for Mechanistic Studies
Beyond their therapeutic potential, this compound derivatives can serve as valuable tools in chemical biology. Their intrinsic properties can be harnessed to develop chemical probes for studying biological processes.
For instance, benzothiophene-containing molecules have been developed as fluorescent probes to monitor the activity of DNA polymerases and to sense changes in the cellular microenvironment. uni-konstanz.debohrium.comacs.org The introduction of a 6-chloro-3-aminobenzothiophene moiety into a probe could modulate its photophysical properties, leading to new tools for live-cell imaging and diagnostics.
These probes can be used to visualize the localization and dynamics of biological targets, to track enzymatic reactions in real-time, and to gain a deeper understanding of cellular signaling pathways. rsc.org The development of such probes based on the this compound scaffold would be a significant contribution to the field of chemical biology.
Q & A
Q. What synthetic methodologies are effective for synthesizing 6-Chlorobenzo[b]thiophen-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound derivatives can be achieved via ZnCl₂-catalyzed condensation of thiols with 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine in DMF, as demonstrated in the preparation of 4-thiazolidinone derivatives . Key optimization steps include:
- Catalyst Loading: Adjust ZnCl₂ concentration to balance reaction rate and byproduct formation.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Purification: Use reverse-phase HPLC with methanol-water gradients to isolate high-purity products (≥98% purity), as shown in analogous thiophene-3-amine syntheses .
Q. Which characterization techniques are critical for validating the structure of this compound derivatives?
Methodological Answer: A combination of spectroscopic and analytical methods ensures structural validation:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and aromaticity (e.g., δ 7.15 ppm for thiophene protons in analogous compounds) .
- LC-MS: Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 262.0–312.1 for tetrazole-thiophene derivatives) .
- Elemental Analysis: Validates stoichiometry (e.g., C 46.20% vs. calculated 46.30% in trifluoromethylphenyl derivatives) .
Q. How can researchers determine the solubility profile of this compound in various solvents?
Methodological Answer: Adopt a synthetic method to measure solubility across temperatures (298.15–343.55 K) in solvents like methanol, ethanol, and DMF. Key steps include:
- Gravimetric Analysis: Measure dissolved compound mass after equilibration.
- Thermodynamic Modeling: Use the modified Apelblat equation to correlate solubility with temperature (root-mean-square deviation <4.68%) .
- Van’t Hoff Analysis: Calculate dissolution enthalpy (ΔH) and entropy (ΔS) to predict solubility under non-tested conditions .
Advanced Research Questions
Q. How can functional group modifications enhance the biological activity of this compound derivatives?
Methodological Answer: Derivatization strategies focus on introducing bioactive moieties:
- Tetrazole Incorporation: Attach 1H-tetrazol-5-yl groups to improve antimicrobial activity, as seen in 81–92% yields for 5-aryl-thiophen-3-amine derivatives .
- Metal Complexation: Form chromium(III) complexes with 4,5,6,7-tetrahydrobenzo[b]thiophene scaffolds to enhance antimicrobial properties via chelation .
- SAR Studies: Compare substituent effects (e.g., electron-withdrawing Cl vs. CF₃) on anticancer activity using cytotoxicity assays .
Q. How should researchers address contradictions in biological assay data for this compound derivatives?
Methodological Answer: Apply statistical rigor to resolve discrepancies:
- False Discovery Rate (FDR) Control: Use the Benjamini-Hochberg procedure to adjust p-values in high-throughput screens, minimizing false positives .
- Dose-Response Validation: Replicate assays at varying concentrations to distinguish true activity from noise.
- Mechanistic Cross-Check: Combine enzyme inhibition data (e.g., kinase assays) with cell-based studies to confirm target engagement .
Q. What mechanistic insights guide the design of cyclization reactions involving this compound?
Methodological Answer: Radical-mediated pathways and regioselective cyclizations are critical:
- K₂S₂O₈-Mediated Cyclization: Achieve regioselective formation of benzothiophene cores via alkynylthioanisole radical intermediates (75–92% yields) .
- Reaction Monitoring: Track intermediates using TLC and ¹H NMR to optimize reaction times and minimize side products (e.g., over-oxidation) .
- DFT Calculations: Model transition states to predict regiochemistry in heterocycle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
